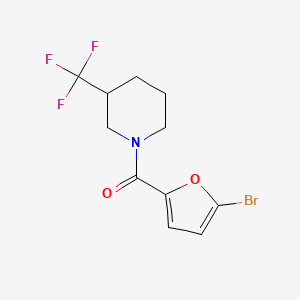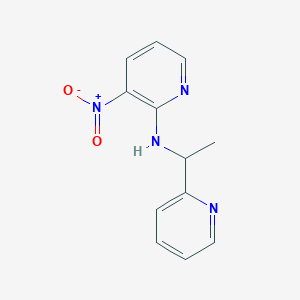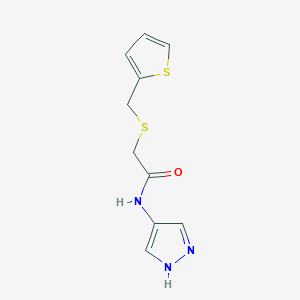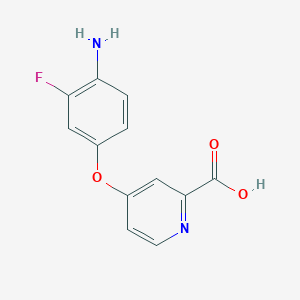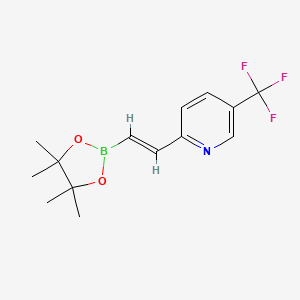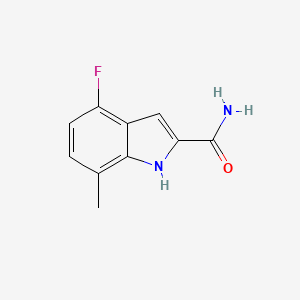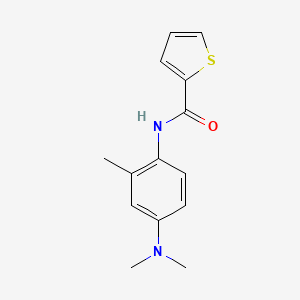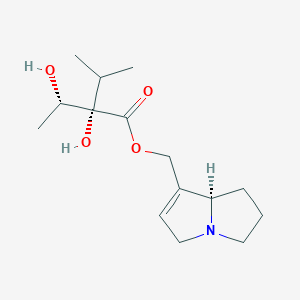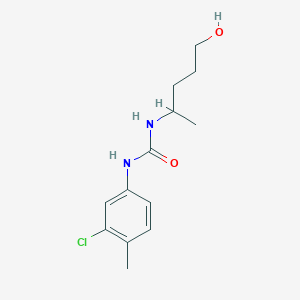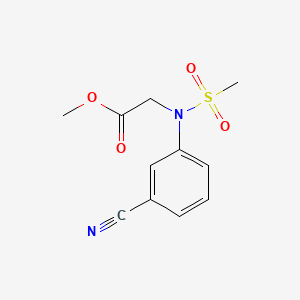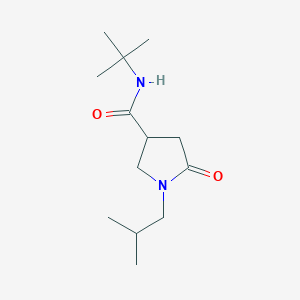
n-(Tert-butyl)-1-isobutyl-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(Tert-butyl)-1-isobutyl-5-oxopyrrolidine-3-carboxamide: is an organic compound that features a pyrrolidine ring substituted with a tert-butyl group, an isobutyl group, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
Nitrile Hydrolysis: One common method involves the hydrolysis of nitriles in the presence of tert-butyl nitrite (TBN) as a carbon source.
Ritter Reaction: Another method involves the Ritter reaction, where nitriles react with tertiary alcohols in the presence of a catalyst such as sulfated polyborate.
Industrial Production Methods: : Industrial production methods often involve continuous flow processes using microreactor systems. These systems offer higher efficiency, versatility, and sustainability compared to batch processes .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The tert-butyl and isobutyl groups can participate in substitution reactions, often facilitated by strong acids or bases.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong acids like sulfuric acid or bases like sodium hydroxide.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and reagents.
Biology
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of fungal infections .
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins .
作用機序
The mechanism of action of n-(Tert-butyl)-1-isobutyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the formation of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell death.
類似化合物との比較
Similar Compounds
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles and has applications in asymmetric synthesis.
tert-Butylamine: Commonly used in organic synthesis and as a building block for pharmaceuticals.
tert-Butyl alcohol: Used as a solvent and in the production of other chemicals.
Uniqueness: : n-(Tert-butyl)-1-isobutyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of tert-butyl and isobutyl groups, along with the carboxamide functionality, makes it a versatile compound for various applications.
特性
分子式 |
C13H24N2O2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC名 |
N-tert-butyl-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H24N2O2/c1-9(2)7-15-8-10(6-11(15)16)12(17)14-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17) |
InChIキー |
CWRKSEXIBDXYKV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CC(CC1=O)C(=O)NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
